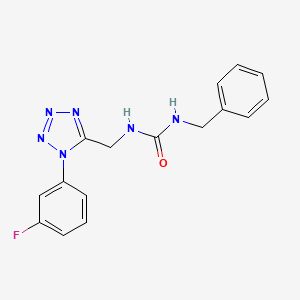

1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O/c17-13-7-4-8-14(9-13)23-15(20-21-22-23)11-19-16(24)18-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H2,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZHSJGMVFYIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation

The 1-(3-fluorophenyl)-1H-tetrazole-5-methanol intermediate is synthesized via [3+2] cycloaddition between 3-fluorophenyl azide and nitriles. For example, reacting 3-fluoroaniline with sodium azide and trimethylsilyl cyanide under acidic conditions yields the tetrazole core. Microwave-assisted methods improve reaction efficiency, reducing side products like symmetrical ureas.

Functionalization at the 5-Position

The 5-methyl group is introduced via nucleophilic substitution or reduction:

- Chloromethylation : Treating 1-(3-fluorophenyl)-1H-tetrazole with paraformaldehyde and HCl gas generates 5-(chloromethyl)-1-(3-fluorophenyl)-1H-tetrazole.

- Reductive Amination : Catalytic hydrogenation of 5-cyano-tetrazole derivatives using Raney nickel affords the aminomethyl group.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cycloaddition | NaN₃, TMS-CN, HCl, 100°C | 78 | 92% |

| Chloromethylation | Paraformaldehyde, HCl, 60°C | 65 | 88% |

Urea Bond Formation Strategies

Carbamoyl Chloride Route (Route B)

- Synthesis of Tetrazole-Methyl Carbamoyl Chloride :

React 5-(aminomethyl)-1-(3-fluorophenyl)-1H-tetrazole with phosgene (or triphosgene) in dichloromethane at 0°C.R-NH₂ + COCl₂ → R-NH-C(O)-Cl - Coupling with Benzylamine :

Add benzylamine and triethylamine to the carbamoyl chloride, stirring at room temperature.

Optimization Note : Using triphosgene instead of phosgene improves safety and reduces gaseous byproducts.

Isocyanate Route (Route A)

- Generation of Benzyl Isocyanate :

Treat benzylamine with triphosgene in toluene under reflux. - Reaction with Tetrazole-Methyl Amine :

Combine equimolar amounts of benzyl isocyanate and 5-(aminomethyl)-1-(3-fluorophenyl)-1H-tetrazole in THF at 50°C.

Yield Comparison :

| Method | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Carbamoyl Chloride | CH₂Cl₂ | 25 | 72 |

| Isocyanate | THF | 50 | 68 |

Regiochemical Control and Isomer Separation

The 1H-tetrazole isomer predominates due to steric and electronic effects during cycloaddition. However, minor 2H-tetrazole byproducts (≤12%) may form, necessitating chromatographic separation:

- Normal-Phase HPLC : Silica column with hexane/ethyl acetate (7:3) resolves isomers.

- Recrystallization : Ethanol/water mixtures (3:1) preferentially crystallize the 1H-tetrazole derivative.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

LC-MS (ESI+) :

Challenges and Mitigation Strategies

- Isomer Formation : Optimize cycloaddition stoichiometry (NaN₃:nitrile ratio ≥1.2) to suppress 2H-tetrazole.

- Low Urea Yields : Use Schlenk techniques to exclude moisture during carbamoyl chloride synthesis.

- Purification : Silica gel chromatography with gradient elution (ethyl acetate → methanol) removes polar impurities.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The benzyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride and sodium hydroxide for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the benzyl and fluorophenyl groups.

Reduction: Reduced forms of the tetrazole ring.

Substitution: Substituted benzyl and fluorophenyl derivatives.

Scientific Research Applications

1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The benzyl and fluorophenyl groups can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related urea-tetrazole hybrids and their physicochemical/pharmacological properties, as inferred from the evidence.

Table 1: Physicochemical Properties of Selected Urea-Tetrazole Derivatives

Key Observations

Substituent Effects on Melting Points: The 2,4-difluorophenyl derivative exhibits a significantly higher melting point (268–270°C) compared to mono-substituted analogs (e.g., 166–170°C for 4-fluorophenyl). This suggests increased crystallinity due to additional fluorine atoms enhancing intermolecular interactions. The target compound’s melting point is unreported, but its benzyl group (vs.

Synthetic Yields :

- Yields for urea-tetrazole hybrids in range from 56% to 98%, influenced by substituent steric/electronic effects. The 3-chlorophenyl derivative has the lowest yield (56%), possibly due to slower reaction kinetics with electron-withdrawing groups.

Spectroscopic Trends :

- All urea derivatives in show characteristic IR peaks for urea (N-H ~3310 cm⁻¹, C=O ~1660 cm⁻¹) and substituent-specific signals (e.g., C-F at 1230 cm⁻¹, C-Cl at 745 cm⁻¹) . The target compound would likely exhibit similar features, with additional signals from the benzyl group (e.g., aromatic protons in 1H-NMR).

Pharmacological Implications :

- While focuses on hypoglycemic activity, the target compound’s 3-fluorophenyl group may enhance metabolic stability compared to 4-fluorophenyl analogs due to altered steric interactions with target enzymes .

Comparison with Non-Urea Tetrazole Derivatives

- Candesartan Cilexetil Related Compound B (): A biphenyl-tetrazole derivative with a benzimidazole core. Unlike the target urea compound, it features a carboxylate ester and cyclohexyloxy group, highlighting the structural diversity of tetrazole-based pharmaceuticals .

- Imidazole-Tetrazole Hybrids (): These compounds (e.g., methyl esters and propanoic acids) demonstrate the versatility of tetrazole in drug design but lack the urea moiety critical for hydrogen-bonding interactions in the target compound .

Biological Activity

1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tetrazole ring, along with the benzyl and fluorophenyl groups, enhances its interaction with various biological targets, making it a candidate for further research in pharmacology and drug design.

- Molecular Formula : CHFNO

- Molecular Weight : 326.33 g/mol

- CAS Number : 897624-15-6

The biological activity of this compound is primarily attributed to its ability to mimic carboxylate groups, allowing it to bind effectively to enzymes and receptors. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites.

- Receptor Modulation : It can modulate receptor functions, potentially leading to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

Study on Antihypertensive Effects

A study explored the antihypertensive effects of similar tetrazole-containing compounds, establishing a structure-activity relationship (SAR). The findings indicated that modifications to the tetrazole moiety could enhance blood pressure-lowering effects through selective AT1 receptor inhibition.

Study on Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of related compounds, revealing that the presence of electron-withdrawing groups significantly increased activity against inflammatory markers.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-benzyl-3-(3-fluorophenyl)urea | Lacks tetrazole ring | Lower anticancer activity |

| 1-benzyl-3-(3-chlorophenyl)urea | Chlorine substituent | Moderate antimicrobial activity |

| 1-benzyl-3-(4-nitrophenyl)urea | Nitro group present | Enhanced cytotoxicity |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-benzyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea?

- Methodology : Synthesis typically involves (i) coupling a benzylamine derivative with a tetrazole-containing intermediate via nucleophilic substitution or urea linkage formation. For example, tetrazole derivatives are often synthesized using heterocyclic condensation reactions under catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5 in PEG-400 at 70–80°C) . (ii) Purification via column chromatography or recrystallization in solvents like aqueous acetic acid ensures high purity. Challenges include controlling regioselectivity in tetrazole formation and minimizing side reactions in urea bond formation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Distinct chemical shifts for the benzyl group (δ 4.5–5.0 ppm for -CH₂-), fluorophenyl protons (δ 7.0–7.5 ppm with coupling patterns), and tetrazole protons (δ 8.0–9.0 ppm) confirm connectivity .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch of urea) and 1000–1100 cm⁻¹ (C-F stretch) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and substructures .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates. Catalysts like Bleaching Earth Clay (pH 12.5) improve reaction efficiency at 70–80°C. Yield optimization requires strict temperature control and TLC monitoring (e.g., hexane:ethyl acetate 3:1) to terminate reactions at >95% conversion .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For example, ambiguous fluorophenyl proton shifts can be assigned via HSQC correlations to adjacent carbons .

- X-ray Crystallography : Provides definitive structural confirmation by resolving bond lengths and angles, particularly for tetrazole regiochemistry .

- Computational Modeling : DFT calculations predict NMR/IR spectra to cross-validate experimental data .

Q. What strategies mitigate low yields in urea bond formation between benzylamine and tetrazole intermediates?

- Methodology :

- Activating Agents : Use carbodiimides (e.g., EDC) or triphosgene to activate carbonyl groups for nucleophilic attack by amines .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- Protection/Deprotection : Temporarily protect reactive sites (e.g., tetrazole NH) with tert-butyl groups to prevent side reactions .

Q. How does the compound interact with biological targets (e.g., orexin receptors) based on structural analogs?

- Methodology :

- Molecular Docking : Simulate binding to orexin receptor pockets using software like AutoDock. The tetrazole moiety may form hydrogen bonds with Arg³¹⁰, while the fluorophenyl group engages in π-π stacking with Tyr³¹⁸ .

- SAR Studies : Compare activity of analogs (e.g., replacing benzyl with phenethyl) to identify critical pharmacophores. For example, fluorination at the 3-position enhances metabolic stability .

Q. How can contradictory bioactivity results (e.g., variable IC₅₀ values) be addressed in enzyme inhibition assays?

- Methodology :

- Experimental Design : Use randomized block designs with split-plot arrangements to control variables (e.g., rootstock in plant studies ).

- Standardized Protocols : Pre-treat cell lines with CYP450 inhibitors to minimize metabolic variability. Normalize data to reference inhibitors (e.g., staurosporine for kinases) .

- Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.